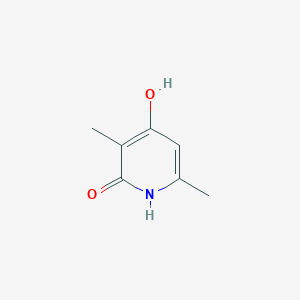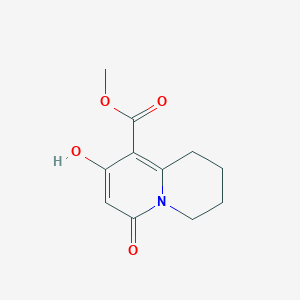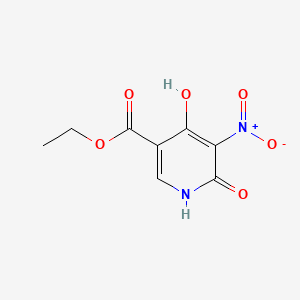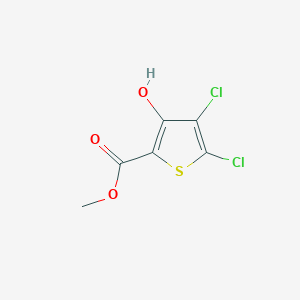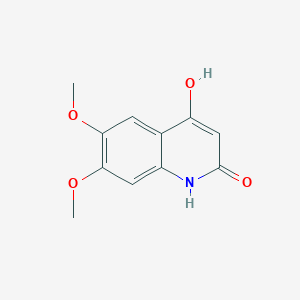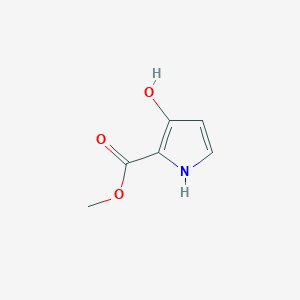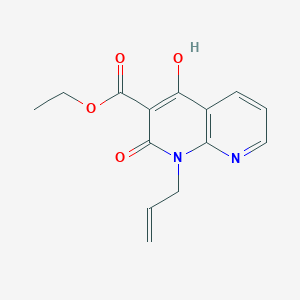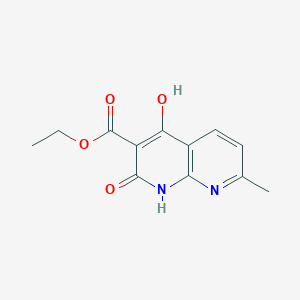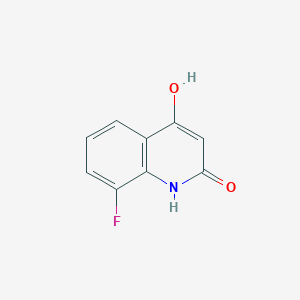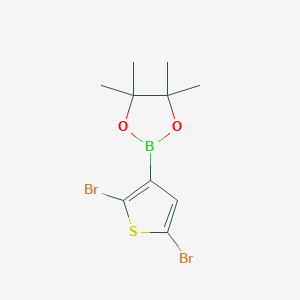
2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 942070-22-6 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2 and 5 positions with bromine atoms. Attached to the 3 position of the thiophene ring is a 1,3,2-dioxaborolane ring, which is a five-membered ring with two carbon atoms, one boron atom, and two oxygen atoms. The boron atom in the 1,3,2-dioxaborolane ring is further substituted with four methyl groups .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound and related derivatives are synthesized using multi-step substitution reactions and confirmed via spectroscopy methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, with molecular structures further validated through density functional theory (DFT) studies. These processes help in understanding the molecular and crystal structures of such compounds (Huang et al., 2021).
Optical and Electronic Properties
Optical Properties of Silicon-Containing Molecules : Compounds containing 2,2′-bithiophene and the derivative are studied for their absorption and fluorescence properties. These are crucial for applications in optical materials and electronic devices (Naka et al., 2013).
Electrochromic Polymers : Derivatives of the compound are used in the synthesis of electrochromic polymers. These materials change color when an electric charge is applied, useful in smart windows and display technologies (Beaupré et al., 2006).
Chemical Reactivity and Material Synthesis
Synthesis of Boron-Capped Polyenes : The derivatives are used in creating boron-containing stilbene derivatives. These are potential intermediates for creating new materials for technologies like LCD displays and may have applications in treating neurodegenerative diseases (Das et al., 2015).
Development of New Materials : The compound is a key intermediate in synthesizing electron transport materials. These materials are important for applications in organic electronics and photonics (Xiangdong et al., 2017).
Biochemical Applications
Serine Protease Inhibition : Some derivatives of the compound are studied for their inhibitory activity against serine proteases. This can be important in developing therapeutics for various diseases (Spencer et al., 2002).
Latent Acrolein Synthon : Utilized in double nucleophilic addition reactions, demonstrating its potential as a building block in synthetic organic chemistry and possibly in pharmaceutical research (Shimizu et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and it has hazard statements H315, H319, H335 . These indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Wirkmechanismus
Target of Action
It is known that thiophene derivatives often interact with various biological targets, including enzymes and receptors, due to their aromatic nature .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
The compound’s predicted boiling point is 3210±370 °C, and its predicted density is 2019±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYFWMGZNOTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700014 | |
| Record name | 2-(2,5-Dibromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-22-6 | |
| Record name | 2-(2,5-Dibromo-3-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dibromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


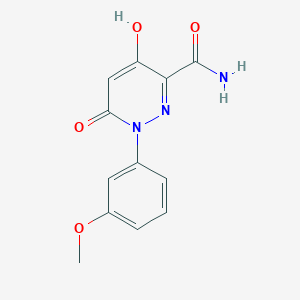
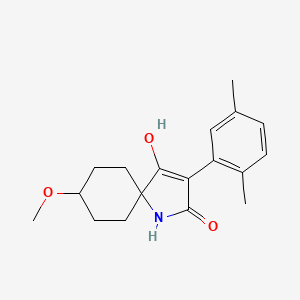
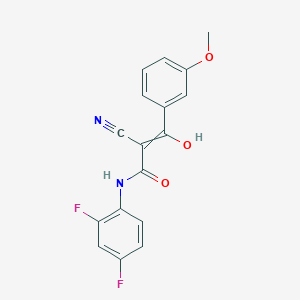
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
